2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde
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Overview
Description
. This compound is known for its unique structure, which includes a nitro group and a thioether linkage, making it an interesting subject for chemical research.
Preparation Methods
The synthesis of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde typically involves the reaction of 4-methylthiophenol with 5-nitrobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification processes to isolate the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Analytical Chemistry: The compound is used in various analytical techniques to study reaction mechanisms and chemical properties.
Biological Research:
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol groups in proteins and enzymes. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme functions and protein interactions .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde include:
2-[(4-Methylphenyl)thio]benzaldehyde: Lacks the nitro group, making it less reactive in redox reactions.
5-Nitro-2-thiophenecarboxaldehyde: Contains a thiophene ring instead of a benzene ring, leading to different chemical properties.
4-Methylthiophenol: A precursor in the synthesis of this compound, lacking the aldehyde and nitro groups.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-5-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-5-13(6-3-10)19-14-7-4-12(15(17)18)8-11(14)9-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYFHCKVUPSOLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384288 |
Source
|
Record name | 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-42-9 |
Source
|
Record name | 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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